molecular formula C12H15Cl3N2O B13782251 N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide CAS No. 64977-03-3

N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide

Cat. No.: B13782251
CAS No.: 64977-03-3
M. Wt: 309.6 g/mol
InChI Key: ADSXPFDEODWMAJ-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- is a chemical compound known for its significant applications in the field of medicine, particularly in chemotherapy. It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the reaction of 4-aminophenylbutyric acid with bis(2-chloroethyl)amine under specific conditions . The reaction typically requires a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. The process includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an amine derivative .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .

Properties

CAS No.

64977-03-3

Molecular Formula

C12H15Cl3N2O

Molecular Weight

309.6 g/mol

IUPAC Name

N-[4-[bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide

InChI

InChI=1S/C12H15Cl3N2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18)

InChI Key

ADSXPFDEODWMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)N(CCCl)CCCl

Origin of Product

United States

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